Ethyl 3-formylbenzofuran-2-carboxylate
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Overview
Description
Ethyl 3-formylbenzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of an ethyl ester group at the 2-position and a formyl group at the 3-position of the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-formylbenzofuran-2-carboxylate typically involves the condensation of salicylic aldehyde derivatives with ethyl diazoacetates in the presence of a catalyst such as HBF4, followed by treatment with concentrated sulfuric acid . Another method involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine .
Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve large-scale reactions using readily available starting materials and efficient catalytic processes. The use of continuous flow reactors and automated systems can enhance the yield and purity of the final product while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-formylbenzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 3-carboxybenzofuran-2-carboxylate.
Reduction: 3-hydroxymethylbenzofuran-2-carboxylate.
Substitution: Halogenated benzofuran derivatives.
Scientific Research Applications
Ethyl 3-formylbenzofuran-2-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 3-formylbenzofuran-2-carboxylate is primarily related to its ability to interact with biological targets through its functional groups. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The benzofuran ring can also interact with various molecular targets, modulating their function and leading to diverse biological effects .
Comparison with Similar Compounds
Ethyl 3-formylbenzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:
Ethyl 5-nitrobenzofuran-2-carboxylate: Known for its antibacterial activity.
Ethyl 3-hydroxybenzofuran-2-carboxylate: Exhibits antioxidant properties.
Ethyl 3-methylbenzofuran-2-carboxylate: Used in the synthesis of complex polycyclic compounds.
The uniqueness of this compound lies in its formyl group, which imparts distinct reactivity and biological activity compared to other benzofuran derivatives.
Properties
CAS No. |
38281-60-6 |
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Molecular Formula |
C12H10O4 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
ethyl 3-formyl-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C12H10O4/c1-2-15-12(14)11-9(7-13)8-5-3-4-6-10(8)16-11/h3-7H,2H2,1H3 |
InChI Key |
OQSZIODIIDFQRB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)C=O |
Origin of Product |
United States |
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